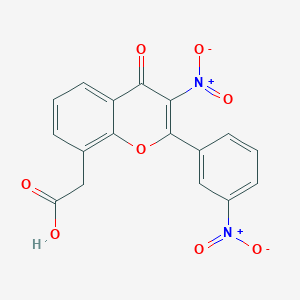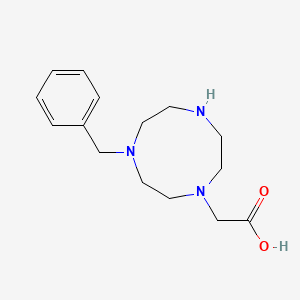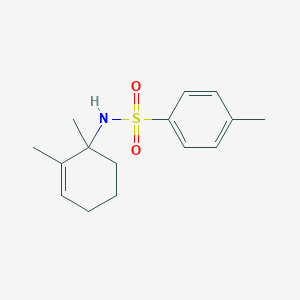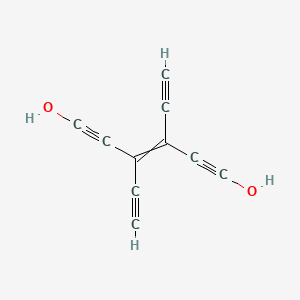
4H-1-Benzopyran-8-acetic acid, 3-nitro-2-(3-nitrophenyl)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitro-2-(3-nitrophenyl)-4-oxo-4H-chromen-8-yl)acetic acid is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is further substituted with nitro groups and an acetic acid moiety. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-2-(3-nitrophenyl)-4-oxo-4H-chromen-8-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Nitration: The chromen-4-one core is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Acetylation: The nitrated chromen-4-one is then reacted with bromoacetic acid in the presence of a base such as potassium carbonate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and acetylation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitro-2-(3-nitrophenyl)-4-oxo-4H-chromen-8-yl)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(3-Amino-2-(3-aminophenyl)-4-oxo-4H-chromen-8-yl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
2-(3-Nitro-2-(3-nitrophenyl)-4-oxo-4H-chromen-8-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Nitro-2-(3-nitrophenyl)-4-oxo-4H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chromen-4-one core structure can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-nitrophenylacetic acid
- 2-Nitrophenylacetic acid
- 3-Nitrophenylacetic acid
Uniqueness
2-(3-Nitro-2-(3-nitrophenyl)-4-oxo-4H-chromen-8-yl)acetic acid is unique due to its combination of a chromen-4-one core with multiple nitro groups and an acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
596108-63-3 |
|---|---|
Molecular Formula |
C17H10N2O8 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-[3-nitro-2-(3-nitrophenyl)-4-oxochromen-8-yl]acetic acid |
InChI |
InChI=1S/C17H10N2O8/c20-13(21)8-10-4-2-6-12-15(22)14(19(25)26)17(27-16(10)12)9-3-1-5-11(7-9)18(23)24/h1-7H,8H2,(H,20,21) |
InChI Key |
UYXZNFARLDHOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)


![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
![4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14212518.png)
![6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14212519.png)

![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14212522.png)
![Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane](/img/structure/B14212524.png)



